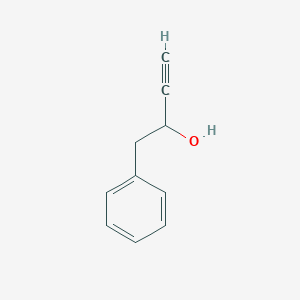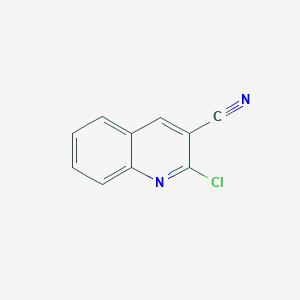
Triphenylsulfonium triflate
Overview
Description
Chemical Reactions Analysis
b. Charge Carrier Mobility Enhancement
Triphenylsulfonium triflate can be incorporated into conjugated polymers used in organic light-emitting diodes (OLEDs). It improves charge injection and transport due to its ionic nature and favorable alignment with polymer energy levels. The presence of mobile anions influences the energetics at the polymer/anode interface, facilitating hole injection, while the triphenylsulfonium cations act as electron transport sites .
Scientific Research Applications
Photoinitiators and Photochemistry
- Cationic Photoinitiators: Triphenylsulfonium triflate, among other triphenylsulfonium salts, has been studied for its photochemistry. When irradiated in solution or solid state, it forms various photoproducts, such as phenylthiobiophenyls and diphenylsulfide, through in-cage fragmentation-recombination and cage-escape reactions. This indicates its potential as a photoinitiator in various applications (Hacker, Leff, & Dektar, 1990).
Optoelectronic Characteristics
- Polymer Light Emitting Devices: The addition of triphenylsulfonium salts to the emitting layer of polymer light-emitting diodes (PLEDs)
enhances charge injection and transport, partly due to ionic effects and π-conjugation in the phenyl rings of the cation. Different counter anions in these salts can significantly influence the performance of PLEDs, affecting operational voltage and luminance, and influencing the emission color and efficiency (Georgiadou et al., 2013).
Material Science and Polymer Modification
- Polyaniline Doping: this compound has been used as a photo acid generator for adjusting the work function of polyaniline in solid state. This application is significant for electronic materials, indicating a change in the electronic structure of polyaniline upon irradiation, which could have implications for electronic device fabrication (Potje-Kamloth et al., 2002).
Resists and Electron Impact Reactions
- Electron Beam Sensitized Resists: this compound, when used in resists and exposed to electron beams, undergoes various reactions producing volatile products like diphenyl sulfide and benzene. This highlights its potential application in resist technology for lithography and other microfabrication techniques (Haller & Stewart, 1991).
Mechanism of Action
Target of Action
Triphenylsulfonium triflate primarily targets conjugated polymers . These polymers are key components in the fabrication of devices like organic light-emitting diodes (OLEDs) .
Mode of Action
This compound acts as a photo-acid generator . It is incorporated into conjugated polymers to enhance their luminescence and reduce their operating voltage . The compound’s anion displacement influences the energetics at the polymer/anode interface, facilitating hole injection . On the other hand, the triphenylsulfonium cations act as electron transporting sites .
Biochemical Pathways
The compound’s mode of action affects the charge injection and transport pathways in devices like OLEDs . The presence of mobile anions in the emitting layer of polymer-based OLEDs has been shown to substantially influence the injection characteristics of the diode .
Pharmacokinetics
The compound improves the mobility of charge carriers, thereby increasing the performance efficiency of the fabricated device .
Result of Action
The result of this compound’s action is the improvement of both injection and transport of charge carriers in devices like OLEDs . This leads to significantly reduced turn-on voltage to half their initial value and increased luminance at low operating voltage . Moreover, the large energetic mismatch of the polymer and the triphenylsulfonium salt, as well as the polarity induced by the ions, result in simultaneous dual emission .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the moisture stability of the perovskite was improved by the hydrophobic character of the TPST additive . This highlights the compound’s adaptability to environmental conditions, which can influence its action, efficacy, and stability.
properties
IUPAC Name |
trifluoromethanesulfonate;triphenylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYMLNNRGCYLSR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886569 | |
| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66003-78-9 | |
| Record name | Triphenylsulfonium triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphenylsulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triphenylsulfonium triflate function in chemically amplified resists?
A: this compound (TPS-Tf) acts as a photoacid generator (PAG) in chemically amplified resists. Upon exposure to UV or other forms of radiation, TPS-Tf undergoes photolysis, generating a strong acid, typically triflic acid (TfOH). [, , , , , , , , , ] This acid then catalyzes chemical reactions within the resist material, leading to changes in its solubility and enabling pattern formation.
Q2: What are the downstream effects of acid generation by TPS-Tf in photoresists?
A: The acid generated by TPS-Tf initiates various reactions depending on the resist type. In positive resists, it catalyzes the deprotection of acid-labile groups, increasing solubility in the developer. [, ] In negative resists, it can induce crosslinking of polymer chains or promote reactions that decrease solubility. [, ]
Q3: How does the polymer matrix influence the acid generation efficiency of TPS-Tf?
A: The polymer matrix can significantly impact TPS-Tf's acid generation efficiency. For instance, fluorinated polymers can interact with thermalized electrons generated during EUV exposure, potentially interfering with acid generation and decreasing the yield. [] On the other hand, certain polymer matrices can enhance acid production through sensitization mechanisms. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H15F3O3S2. Its molecular weight is 412.43 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A: Yes, various spectroscopic techniques have been employed to characterize TPS-Tf. Infrared (IR) spectroscopy reveals interactions between TPS-Tf and phenolic OH groups in resist formulations. [, ] Nuclear Magnetic Resonance (NMR) studies, specifically 13C NMR, provide insights into the interaction of TPS-Tf with phenolic resins, further elucidating its behavior in resist systems. [] Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the free radical products generated upon irradiation of TPS-Tf in different polymer matrices. []
Q6: How does the stability of this compound vary under different conditions?
A: TPS-Tf exhibits varying stability depending on the environment. While generally stable in solid form, it can undergo degradation in the presence of certain bases. Strong, nucleophilic bases like trioctylamine can lead to silyl group transfer and subsequent degradation through methyl group transfer. []
Q7: What are the potential applications of this compound beyond photolithography?
A7: Beyond photolithography, TPS-Tf has shown promise in other applications:
- Solid-state doping of polyaniline: It can be used to adjust the work function of polyaniline by precisely dosing UV irradiation, leading to changes in its electronic properties. []
- Organic thin-film transistors (OTFTs): It serves as a photoacid generator in photo-curable polyimide gate insulators for OTFTs, offering low-temperature processing and desirable electrical characteristics. []
Q8: Have computational methods been used to study this compound?
A8: Yes, computational studies have contributed to understanding TPS-Tf's behavior:
- Monte Carlo simulations: These simulations have been employed to analyze acid yield upon EUV exposure and determine the thermalization distance of electrons in polymer films containing TPS-Tf. []
- Molecular simulations: These have been used to understand and potentially optimize the fragmentation patterns and efficiency of electron-induced PAG fragmentation in aryl sulfonate-based EUV resists. []
Q9: How does modifying the structure of this compound impact its properties?
A9: Structural modifications to TPS-Tf can significantly affect its properties and performance in resists:
- Cyclopropyl substitution: Replacing phenyl groups with cyclopropyl groups in the sulfonium cation can reduce absorbance at 193 nm and induce a photobleaching effect, potentially leading to improved resolution in photoresists. []
Q10: What strategies can be employed to improve the stability or performance of this compound in formulations?
A10: Several approaches can be used to enhance TPS-Tf's stability or performance:
- Choice of base quencher: Selecting appropriate base quenchers can mitigate the negative impact on acid generation efficiency and improve overall resist performance. []
- Acid amplifier incorporation: Blending TPS-Tf with acid amplifiers like pinanediol monosulfonates can enhance acid yield upon electron beam irradiation, improving resist sensitivity. []
Q11: What analytical methods are used to study this compound in photoresists?
A11: A variety of analytical techniques are employed:
- Quartz Crystal Microbalance (QCM): This technique is valuable for studying the dissolution kinetics of photoresist films containing TPS-Tf, providing real-time information on mass changes during development. [, , ]
- Dissolution Rate Measurement (DRM): DRM helps analyze the development profiles of resists containing different PAGs, including TPS-Tf, providing insights into contrast and potential for resolution and depth of focus latitude. []
- Interdigitated Electrode (IDE) Sensors: These sensors offer a non-destructive method for measuring photoacid generation kinetics (Dill C values) and potentially diffusion coefficients of photoacids generated by TPS-Tf in resist films. [, ]
Q12: Are there any concerns regarding the environmental impact of this compound?
A12: As with many chemicals used in manufacturing processes, the environmental impact of TPS-Tf requires careful consideration. While specific data on its ecotoxicological effects may be limited, responsible handling, use, and disposal practices are crucial to minimize potential risks.
Q13: What strategies can be explored for recycling or managing waste containing this compound?
A: Developing strategies for recycling or responsibly managing waste generated during photoresist production and use is essential for sustainable manufacturing. Research into alternative PAGs with reduced environmental impact and improved waste management practices is crucial. []
Q14: Are there any alternative photoacid generators being explored for photolithography?
A14: Yes, researchers are actively investigating alternative PAGs for next-generation lithography:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

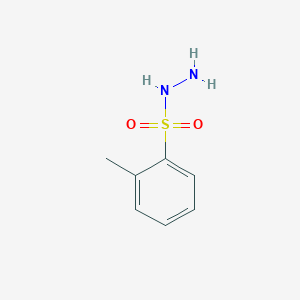
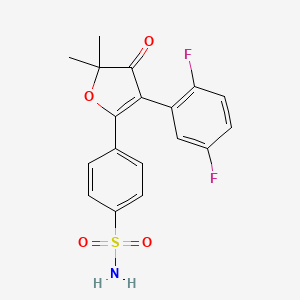
![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
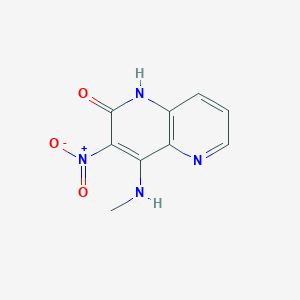
![cis-1'-Oxo-spiro[cyclohexane-1,3'(1'H)-furo[3,4-C]pyridine]-4-carboxylic acid hydrochloride](/img/structure/B1354247.png)


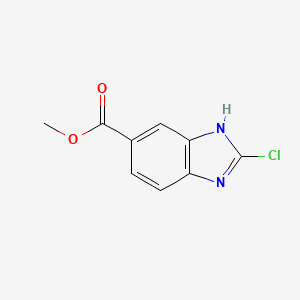


![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
